Elasticamide

Description

See also: Wheat Bran (part of).

Properties

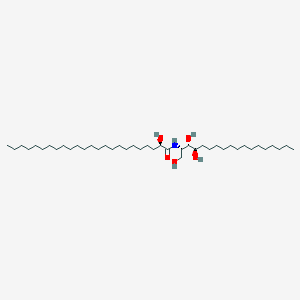

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)/t38-,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUXWVVVWGWGPQ-QLLOZFISSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701152146 | |

| Record name | (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154801-30-6 | |

| Record name | (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154801-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, (2S,3S,4R,2'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2'-HYDROXYTETRACOSANOYLAMINO)-OCTADECANE-1,3,4-TRIOL, (2S,3S,4R,2'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCK3J2NNE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elasticamide from Rice Bran: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of elasticamide, a ceramide [AP] found in the gummy by-products of rice bran oil. Elasticamide has garnered significant interest for its potent biological activities, including anti-melanogenic and skin-hydrating properties. This document details the experimental protocols for its extraction and purification, presents quantitative data on its efficacy, and elucidates its role in relevant signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development.

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's barrier function and play crucial roles in cellular signaling. Elasticamide, a specific ceramide, has been identified as a minor but highly active constituent of rice bran, a readily available and abundant agricultural by-product. Its discovery has opened new avenues for the development of natural and effective ingredients for skincare and dermatological applications. This guide will delve into the technical aspects of elasticamide research, from its initial discovery to its biological mechanisms of action.

Discovery and Sourcing

Elasticamide was discovered during the analysis of the gummy by-products generated during the manufacturing process of rice bran oil.[1][2] These by-products, often considered waste, were found to contain a complex mixture of lipids, including glucosylceramides (GlcCer) and free ceramides. Through systematic fractionation and analysis, elasticamide was identified as a key ceramide with significant biological activity.[1][2]

Experimental Protocols

Isolation and Purification of Elasticamide from Rice Bran By-products

The isolation of elasticamide from the complex lipid mixture of rice bran by-products involves a multi-step purification process.

3.1.1. Initial Extraction and Fractionation

The gummy by-products from rice bran oil manufacturing serve as the starting material. The initial step involves a crude fractionation to separate the lipid components.

-

Protocol:

-

The gummy by-products are subjected to flash column chromatography on a silica (B1680970) gel column.

-

An evaporative light scattering detector (ELSD) is used to monitor the elution of different lipid fractions.

-

This process yields crude fractions of glucosylceramides (GlcCer) and ceramides (Cer).[1]

-

3.1.2. High-Performance Liquid Chromatography (HPLC) Purification

The crude ceramide fraction is further purified using preparative HPLC to isolate elasticamide.

-

Protocol:

-

The crude ceramide fraction is dissolved in a suitable solvent.

-

The solution is injected into a preparative HPLC system equipped with a C18 column.

-

A solvent system, such as a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) (10:1), is used as the mobile phase for elution.[1]

-

The fractions corresponding to elasticamide are collected, and the solvent is evaporated to yield the purified compound.

-

Experimental Workflow for Elasticamide Isolation

References

The Multifaceted Mechanism of Action of Elasticamide in Skin Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide derived from rice, has garnered significant attention in the field of dermatology and cosmetology for its potential benefits to skin health. While its roles in enhancing skin hydration and mitigating hyperpigmentation are increasingly documented, its precise mechanism of action on the structural integrity and elasticity of the skin, particularly its interaction with dermal fibroblasts and the extracellular matrix, remains an area of active investigation. This technical guide synthesizes the current understanding of Elasticamide's effects on skin cells, detailing its known molecular pathways and presenting clinical findings. It aims to provide a comprehensive resource for researchers and professionals involved in the development of novel dermatological and cosmetic products.

Introduction

The skin's extracellular matrix (ECM), primarily composed of collagen and elastin (B1584352) fibers produced by dermal fibroblasts, provides the skin with its tensile strength and elasticity. With aging and environmental stressors, the production of these essential proteins declines, leading to the visible signs of aging such as wrinkles and sagging. Ceramides (B1148491), a class of lipid molecules, are integral components of the skin's barrier function, crucial for maintaining hydration.[1][2] Elasticamide, a specific ceramide isolated from rice by-products, has emerged as a promising agent for skin health, with clinical studies on rice-derived ceramide products demonstrating improvements in skin firmness and elasticity.[3] This guide delves into the molecular mechanisms that may underpin these clinical observations.

Known Mechanisms of Action of Elasticamide

The most extensively studied effects of Elasticamide on skin cells are its roles in melanogenesis inhibition and skin hydration.

Inhibition of Melanogenesis

Elasticamide has been shown to be a potent inhibitor of melanin (B1238610) production. In vitro studies have demonstrated its ability to suppress melanogenesis in B16 melanoma cells and normal human melanocytes.[4] This effect is, at least in part, mediated by the downregulation of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis pathway.[4]

Enhancement of Skin Hydration

As a ceramide, Elasticamide contributes to the skin's natural barrier, preventing transepidermal water loss (TEWL) and maintaining hydration. Clinical studies on products containing rice-derived ceramides, such as Oryza Ceramide®, have shown significant improvements in skin hydration.[3]

Putative Mechanism of Action on Skin Elasticity

While direct molecular studies on Elasticamide's effect on elastin synthesis are limited, research on ceramides in general provides a strong basis for a putative mechanism of action in dermal fibroblasts, focusing on the regulation of the extracellular matrix.

Modulation of Fibroblast Activity and ECM Synthesis

Dermal fibroblasts are the primary cell type responsible for synthesizing and remodeling the ECM. Ceramides have been shown to influence fibroblast activity and the expression of key ECM components.

A human ceramide mixture (HC123) has been demonstrated to promote the formation of collagen fibers and fibrillin, a key component of elastic microfibrils.[5][6] This pro-collagen and pro-fibrillin activity suggests a direct role for ceramides in enhancing the structural integrity of the dermis, which is crucial for skin elasticity.

Signaling Pathways Implicated in Ceramide-Mediated ECM Regulation

The effects of ceramides on fibroblasts appear to be mediated through complex signaling pathways that regulate gene expression and protein synthesis.

-

Transforming Growth Factor-β (TGF-β) and Fibroblast Growth Factor 2 (FGF2) Signaling: The promotion of collagen and fibrillin synthesis by a human ceramide mixture has been linked to the activation of the TGF-β and FGF2 signaling pathways, respectively.[5][6] These pathways are well-established regulators of ECM production in fibroblasts.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Ceramides can also trigger the MAPK signaling cascade, including ERK1/2, SAPK/JNK, and p38 pathways, in dermal fibroblasts.[7] This can lead to an increased expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen.[7] This suggests that ceramides play a dual role in ECM remodeling, both promoting synthesis and influencing degradation, which is essential for maintaining a healthy and dynamic ECM.

The differential effects of a specific ceramide, C2-ceramide, on fibroblasts, where it can inhibit MMP-1 and elastin expression at lower concentrations, further highlight the complexity of ceramide signaling and suggest a protective role against photoaging-induced dermal damage.[8]

Inhibition of ECM Degrading Enzymes

In addition to promoting ECM synthesis, there is evidence to suggest that rice-derived ceramides may also protect the existing ECM from degradation. Promotional material for a rice ceramide product, Ceramide-PCD®, claims that it inhibits the activity of collagen-degrading enzymes such as collagenase and elastase.[9] This dual action of promoting synthesis and inhibiting degradation would synergistically contribute to improved skin elasticity.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on Elasticamide and related rice-derived ceramides.

Table 1: In Vitro Efficacy of Elasticamide on Melanogenesis

| Cell Line | Treatment | Endpoint | Result (IC50) | Reference |

| B16 Melanoma Cells | Elasticamide | Melanin Production | 3.9 µM | [4] |

Table 2: Clinical Efficacy of Oral Rice Ceramide (RC) Supplementation on Skin Properties (3-Month Study)

| Parameter | Measurement Location | Baseline (Mean ± SD) | After 3 Months (Mean ± SD) | % Improvement | p-value | Reference |

| Skin Firmness (VEU) | Cheek | 0.562 ± 0.134 | 0.662 ± 0.131 | 17.8% | < 0.01 | [3] |

| Skin Elasticity (VEU) | Cheek | 0.562 ± 0.134 | 0.662 ± 0.131 | 17.8% | < 0.01 | [3] |

| Skin Firmness (VEU) | Neck | 0.775 ± 0.065 | 0.829 ± 0.073 | 7.0% | < 0.01 | [3] |

| Skin Elasticity (VEU) | Neck | 0.775 ± 0.065 | 0.829 ± 0.073 | 7.0% | < 0.01 | [3] |

| Skin Firmness (VEU) | Arm | 0.785 ± 0.042 | 0.817 ± 0.056 | 4.1% | < 0.01 | [3] |

| Skin Elasticity (VEU) | Arm | 0.785 ± 0.042 | 0.817 ± 0.056 | 4.1% | < 0.01 | [3] |

VEU: Viscoelasticity unit

Experimental Protocols

In Vitro Melanogenesis Assay

-

Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of Elasticamide. Melanogenesis is often induced using agents like α-melanocyte-stimulating hormone (α-MSH) or theophylline.

-

Melanin Content Measurement: After a defined incubation period (e.g., 72 hours), cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm. The results are normalized to the total protein content.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Clinical Evaluation of Skin Elasticity

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial is the gold standard.

-

Participants: A cohort of healthy volunteers with signs of skin aging is recruited.

-

Intervention: Participants are administered either a placebo or a supplement containing a standardized dose of rice-derived ceramides (e.g., 40 mg/day of Oryza Ceramide®) for a specified duration (e.g., 12 weeks).

-

Measurement of Skin Elasticity: Skin viscoelasticity is measured using a non-invasive cutometer at baseline and at specified follow-up time points. Parameters such as R2 (gross elasticity), R5 (net elasticity), and R7 (biological elasticity) are recorded.

-

Data Analysis: Statistical analysis is performed to compare the changes in skin elasticity parameters between the treatment and placebo groups.

Visualizations of Signaling Pathways and Workflows

Caption: Putative TGF-β and FGF2 signaling pathways activated by ceramides in dermal fibroblasts.

Caption: Ceramide-induced MAPK signaling pathway leading to ECM remodeling in dermal fibroblasts.

Caption: Workflow for a clinical trial evaluating the effect of oral rice ceramides on skin elasticity.

Conclusion and Future Directions

Elasticamide, a ceramide derived from rice, demonstrates clear benefits for skin health, particularly in improving hydration and reducing hyperpigmentation. While direct evidence for its mechanism of action on skin elasticity is still emerging, the broader scientific literature on ceramides provides a strong foundation for its putative role in modulating dermal fibroblast activity and the extracellular matrix. The activation of pro-collagen and pro-fibrillin signaling pathways (TGF-β and FGF2) and the potential to inhibit ECM-degrading enzymes present a compelling, multi-pronged mechanism for the clinically observed improvements in skin firmness and elasticity.

Future research should focus on elucidating the specific effects of pure Elasticamide on dermal fibroblast gene and protein expression of elastin and various collagen types. Detailed studies on its interaction with key signaling pathways and its impact on the activity of matrix metalloproteinases are warranted to fully characterize its potential as a therapeutic and cosmetic agent for skin aging. Such research will be invaluable for the development of targeted and effective interventions for maintaining and restoring youthful skin.

References

- 1. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Rice (Oryza sativa L.) Ceramides Supplementation on Improving Skin Barrier Functions and Depigmentation: An Open-Label Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-melanogenic effects of glucosylceramides and elasticamide derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-skin-aging effects of human ceramides via collagen and fibrillin expression in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of fibroblast collagenase (matrix metalloproteinase-1) gene expression by ceramide is mediated by extracellular signal-regulated and stress-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of ceramide on cell viability and extracellular matrix remodeling in keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ceramide-pcd.com [ceramide-pcd.com]

The Role of Elasticamide in Enhancing Epidermal Hydration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of elasticamide and its significant role in epidermal hydration. Elasticamide, a ceramide with a structure identical to human Ceramide[AP], has demonstrated a potent ability to improve the skin's barrier function and increase moisture retention. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and a clear visualization of its mechanism of action to support further research and development in dermatology and cosmetic science.

Executive Summary

Elasticamide enhances epidermal hydration by directly influencing the skin's natural moisturizing factors. In vitro studies on reconstructed human epidermal models have shown that elasticamide significantly increases the content of ceramides (B1148491) in the stratum corneum (SC), the outermost layer of the skin. This is achieved by promoting the expression of glucosylceramide (GlcCer) synthase, a key enzyme in the ceramide synthesis pathway. The resulting increase in SC ceramides, particularly Ceramide[NS, NDS], reinforces the skin's lipid barrier, leading to a measurable reduction in transepidermal water loss (TEWL) and improved overall skin hydration.

Quantitative Data on Epidermal Hydration Effects

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of elasticamide on a reconstructed human epidermal keratinization (RHEK) model.

Table 1: Effect of Elasticamide on Transepidermal Water Loss (TEWL)

| Elasticamide Concentration | Mean TEWL Reduction (%) | Statistical Significance (p-value) |

| 1 µg/mL | Not specified | Not significant |

| 3 µg/mL | Not specified | Not significant |

| 10 µg/mL | Significant reduction | < 0.05 |

Data derived from a 7-day treatment period on an RHEK model.

Table 2: Effect of Elasticamide on Stratum Corneum (SC) Ceramide Content

| Elasticamide Concentration | Key Ceramide Increase | Mechanism of Action |

| 10 µg/mL | Stratum Corneum Ceramide (Cer) | Upregulation of Glucosylceramide (GlcCer) Synthase expression |

This effect was observed after a 7-day treatment period on an RHEK model.

Mechanism of Action: Enhancing the Epidermal Barrier

Elasticamide's primary mechanism for improving epidermal hydration is through the enhancement of the stratum corneum's lipid barrier. Unlike other moisturizing agents that may provide a temporary occlusive layer, elasticamide works by stimulating the endogenous production of essential ceramides.

The proposed signaling pathway is as follows:

-

Penetration: Topically applied elasticamide penetrates the stratum corneum.

-

Enzyme Upregulation: Elasticamide upregulates the expression of glucosylceramide synthase (GCS).

-

Ceramide Synthesis: Increased GCS activity leads to a higher synthesis rate of glucosylceramides, which are subsequently converted into ceramides.

-

Barrier Reinforcement: The newly synthesized ceramides, particularly Cer[NS, NDS], are integrated into the lamellar lipid structure of the stratum corneum.

-

Hydration Improvement: This fortified lipid barrier reduces transepidermal water loss, thereby increasing the water content of the epidermis and improving overall hydration.

Experimental Protocols

The following section details the methodology used in the key in vitro study to evaluate the efficacy of elasticamide.

Reconstructed Human Epidermal Keratinization (RHEK) Model

-

Model: A commercially available reconstructed human epidermal keratinization model was used. This model consists of normal human-derived epidermal keratinocytes cultured on an inert polycarbonate filter at an air-liquid interface, which allows for the formation of a stratified, differentiated epidermis.

-

Treatment: Elasticamide, dissolved in an appropriate vehicle, was topically applied to the surface of the RHEK model at concentrations of 1, 3, and 10 µg/mL. A vehicle control was also included. The treatment was administered daily for a period of 7 days.

-

Culture Conditions: The models were maintained in a humidified incubator at 37°C with 5% CO2.

Measurement of Transepidermal Water Loss (TEWL)

-

Instrumentation: A Tewameter® or similar evaporimeter was used to measure the rate of water vapor flux from the surface of the RHEK model.

-

Procedure: TEWL measurements were taken at baseline (Day 0) and on subsequent days of the treatment period. The probe of the evaporimeter was placed directly on the surface of the stratum corneum, and measurements were recorded after the reading stabilized.

Analysis of Stratum Corneum (SC) Lipids

-

Lipid Extraction: At the end of the 7-day treatment period, the stratum corneum was separated from the underlying epidermal tissue. Lipids were then extracted from the SC using a solvent mixture, typically chloroform/methanol.

-

Lipid Analysis: The extracted lipids were analyzed by High-Performance Thin-Layer Chromatography (HPTLC). This technique allows for the separation and quantification of different lipid classes, including various ceramide subspecies.

-

Quantification: The amounts of specific ceramides were determined by densitometric analysis of the HPTLC plates and compared to known standards.

Conclusion and Future Directions

The available evidence strongly supports the role of elasticamide as a key bioactive molecule for improving epidermal hydration. Its mechanism of action, centered on the upregulation of ceramide synthesis, offers a targeted approach to reinforcing the skin's natural barrier function. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on:

-

Elucidating the precise molecular signaling pathways initiated by elasticamide that lead to the upregulation of GCS.

-

Conducting robust clinical trials to confirm these in vitro findings in human subjects, assessing both the efficacy and safety of topical elasticamide formulations.

-

Investigating the potential synergistic effects of elasticamide with other hydrating and barrier-repairing ingredients.

By continuing to explore the dermatological applications of elasticamide, the scientific community can unlock new and effective strategies for treating and managing dry and compromised skin conditions.

The Biological Properties of Elasticamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a naturally occurring ceramide, has garnered significant attention in the scientific community for its potent biological activities, particularly in the realms of dermatology and skincare. This technical guide provides an in-depth overview of the core biological properties of Elasticamide, with a focus on its anti-melanogenic and skin barrier enhancement functions. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Elasticamide is a ceramide molecule that has been isolated from various natural sources, including rice bran and Ficus elastica.[1][2] Ceramides are a class of lipid molecules that are essential components of the skin's stratum corneum, playing a crucial role in maintaining the skin's barrier function and retaining moisture.[3][4] Emerging research has highlighted Elasticamide's specific and potent effects on skin physiology, distinguishing it from other ceramides. This guide will delve into the key biological properties of Elasticamide, its mechanisms of action, and the experimental evidence supporting its potential therapeutic and cosmetic applications.

Anti-Melanogenic Properties

Elasticamide has demonstrated significant inhibitory effects on melanogenesis, the process of melanin (B1238610) production.[1][5] Overproduction of melanin can lead to hyperpigmentation disorders.

Inhibition of Melanin Production

In vitro studies have consistently shown Elasticamide's ability to suppress melanin production in B16 melanoma cells.[1] This effect is dose-dependent and compares favorably with other related compounds.

Table 1: Inhibitory Effects of Elasticamide and Related Compounds on Melanin Production in Theophylline-Induced B16 Melanoma Cells [1]

| Compound | IC50 (μM) |

| Elasticamide | 3.9 |

| GlcCer [d18:2(4E,8Z)/20:0] | 5.2 |

| GlcCer [d18:2(4E,8Z)/18:0] | 6.6 |

Mechanism of Anti-Melanogenic Action

Elasticamide's anti-melanogenic activity is attributed to its ability to down-regulate the expression of key enzymes and proteins involved in the melanin synthesis pathway. Specifically, it has been shown to suppress the expression of tyrosinase-related protein 1 (TRP-1).[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Conjugation with Dihydrolipoic Acid Imparts Caffeic Acid Ester Potent Inhibitory Effect on Dopa Oxidase Activity of Human Tyrosinase | Semantic Scholar [semanticscholar.org]

- 6. toukastress.jp [toukastress.jp]

Elasticamide: A Novel Rice-Derived Ceramide for Dermatological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Elasticamide, a novel ceramide [AP] isolated from the gummy by-products of rice bran oil, has emerged as a promising bioactive compound with significant potential in dermatology and cosmetic science.[1][2] This technical guide provides a comprehensive overview of Elasticamide, focusing on its anti-melanogenic and skin hydration properties. It details the current understanding of its mechanisms of action, summarizes key quantitative data from in vitro and clinical studies, and outlines the experimental protocols used to elucidate its effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic and commercial potential of Elasticamide.

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's barrier function, playing a critical role in preventing transepidermal water loss and protecting against environmental insults. Elasticamide is a recently identified ceramide derived from a natural and sustainable source, rice oil by-products.[1][2] Research has highlighted its dual functionality in skincare: the inhibition of melanogenesis and the enhancement of the skin's natural moisturizing capabilities.[1][3] These properties position Elasticamide as a compelling candidate for development in treatments for hyperpigmentation and conditions associated with a compromised skin barrier.

Mechanism of Action

Elasticamide exerts its biological effects through two primary pathways: the inhibition of melanin (B1238610) synthesis and the promotion of endogenous ceramide production.

Anti-Melanogenic Effects

Elasticamide has been shown to significantly suppress melanin production.[1][2] Its mechanism of action involves the downregulation of key enzymes in the melanogenesis pathway. Specifically, it has been observed to suppress the expression of tyrosinase-related protein 1 (TYRP1), a critical enzyme involved in the synthesis of melanin.[1][2] By inhibiting TYRP1, Elasticamide effectively reduces the production of melanin in melanocytes.

Skin Hydration and Barrier Function

Elasticamide contributes to skin hydration by stimulating the synthesis of ceramides in the stratum corneum.[1][3] It achieves this by promoting the expression of glucosylceramide (GlcCer) synthase, an enzyme that catalyzes the initial step in the synthesis of most glycosphingolipids, including ceramides.[1][3] An increased level of ceramides reinforces the skin barrier, leading to reduced transepidermal water loss (TEWL) and improved skin hydration.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and clinical studies on Elasticamide.

| In Vitro Study: Anti-Melanogenic Activity | |

| Parameter | Value |

| Cell Line | B16 Melanoma Cells |

| Inducer of Melanogenesis | Theophylline |

| IC50 for Melanin Production | 3.9 μM[1][2] |

| In Vitro Study: Skin Hydration | |

| Parameter | Value |

| Model | Reconstructed Human Epidermal Keratinization Model |

| Effective Concentration | 10 µg/mL |

| Outcome | Increased Stratum Corneum Ceramide Content[1][3] |

| Promoted expression of Glucosylceramide Synthase[1][3] |

| Clinical Study: UV-Induced Skin Pigmentation | |

| Parameter | Value |

| Study Design | Randomized, double-blind, placebo-controlled |

| Formulation | Oral supplement (Oryza ceramide®) containing 1.2 mg/day of GlcCer and 56 μ g/day of Elasticamide[1][2] |

| Duration | 8 weeks[1][2] |

| Outcome | Significant suppression of melanin accumulation 7 days after UV irradiation[1][2] |

Experimental Protocols

Isolation and Purification of Elasticamide

Elasticamide is isolated from the gummy by-products generated during the manufacturing of rice bran oil. The general procedure involves:

-

Extraction: The gummy by-products are subjected to flash column chromatography with a silica (B1680970) gel column to obtain crude ceramide fractions.

-

Purification: The crude ceramide fraction is further separated and repeatedly purified by high-performance liquid chromatography (HPLC) to yield pure Elasticamide.[1]

In Vitro Anti-Melanogenic Activity Assay

This protocol is used to determine the inhibitory effect of Elasticamide on melanin production in B16 melanoma cells.

-

Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Melanogenesis: The cells are treated with a melanogenesis inducer, such as theophylline, to stimulate melanin production.

-

Treatment with Elasticamide: Various concentrations of Elasticamide are added to the cell cultures.

-

Incubation: The cells are incubated for a specific period (e.g., 72 hours).

-

Measurement of Melanin Content: The melanin content in the cells is quantified by measuring the absorbance of the cell lysates at a specific wavelength (e.g., 405 nm). The IC50 value is then calculated.[1][2]

In Vitro Skin Hydration Assay

This protocol assesses the effect of Elasticamide on ceramide synthesis in a reconstructed human epidermal keratinization model.

-

Model Preparation: A reconstructed human epidermal keratinization model is prepared and cultured according to the manufacturer's instructions.

-

Treatment with Elasticamide: The models are treated with Elasticamide at a concentration of 10 µg/mL.

-

Incubation: The models are incubated for a defined period.

-

Analysis of Ceramide Content: The stratum corneum is separated, and the ceramide content is extracted and analyzed using techniques such as high-performance thin-layer chromatography (HPTLC).

-

Gene Expression Analysis: The expression of glucosylceramide synthase is quantified using methods like quantitative real-time PCR (qRT-PCR).[1][3]

Conclusion and Future Directions

Elasticamide represents a significant advancement in the field of natural active ingredients for dermatological applications. Its well-documented anti-melanogenic and moisturizing properties, coupled with its sustainable sourcing, make it a highly attractive compound for the development of novel skincare products and therapeutics. Further research should focus on elucidating the detailed molecular mechanisms underlying its activity, exploring its potential synergistic effects with other active ingredients, and conducting larger-scale clinical trials to fully validate its efficacy and safety in diverse populations. The development of optimized topical delivery systems will also be crucial for maximizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-melanogenic effects of glucosylceramides and elasticamide derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

Elasticamide and its Effects on Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide derived from rice bran, has emerged as a promising agent for the modulation of melanogenesis. This technical guide provides a comprehensive overview of the current understanding of elasticamide's effects on melanin (B1238610) production. It consolidates quantitative data from in vitro and clinical studies, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology who are investigating novel approaches to skin pigmentation disorders.

Introduction

Melanogenesis is the complex physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. While essential for protection against ultraviolet (UV) radiation, dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation. Consequently, there is significant interest in identifying and characterizing compounds that can safely and effectively modulate melanin synthesis.

Elasticamide, a specific ceramide [AP], has been identified as a potent inhibitor of melanogenesis. This guide summarizes the key findings related to its anti-melanogenic properties and provides detailed technical information to support further research and development.

Chemical Profile

Elasticamide is a ceramide, a class of lipid molecules composed of a sphingosine (B13886) and a fatty acid. The precise chemical structure of elasticamide as identified in research is crucial for understanding its biological activity.

Chemical Structure of Elasticamide

Caption: Chemical structure of Elasticamide.

In Vitro Efficacy of Elasticamide on Melanogenesis

In vitro studies have been instrumental in quantifying the anti-melanogenic potential of elasticamide. Key findings from studies on B16 melanoma cells and 3D-cultured human melanocytes are summarized below.

Quantitative Data Summary

The inhibitory effects of elasticamide on melanin production have been quantified, with key data presented in the table below.

| Cell Line | Treatment Condition | Parameter | Value | Reference |

| B16 Melanoma Cells | Theophylline-induced melanogenesis | IC50 | 3.9 µM | [1][2] |

| Human 3D-Cultured Melanocytes | - | Melanogenesis | Suppressed | [1][2] |

| Normal Human Melanocytes | - | TRP-1 Expression | Suppressed | [1][2] |

Table 1: Summary of in vitro quantitative data on elasticamide's anti-melanogenic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

3.2.1. Theophylline-Induced Melanogenesis in B16 Melanoma Cells

This assay is a common method to screen for inhibitors of melanogenesis. Theophylline (B1681296) elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key signaling molecule that stimulates melanin production.

-

Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates. After adherence, the culture medium is replaced with fresh medium containing various concentrations of elasticamide and a melanogenesis inducer, such as theophylline (e.g., 1 mM).

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for melanin production.

-

Melanin Content Measurement:

-

After incubation, the cells are washed with phosphate-buffered saline (PBS).

-

The cells are lysed using a sodium hydroxide (B78521) (NaOH) solution (e.g., 1N NaOH) containing a solubilizing agent like DMSO.

-

The cell lysates are heated (e.g., at 80°C for 1 hour) to dissolve the melanin.

-

The absorbance of the dissolved melanin is measured spectrophotometrically at a wavelength of 405 nm.

-

The melanin content is often normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).

-

-

IC50 Calculation: The concentration of elasticamide that inhibits melanin production by 50% (IC50) is calculated from the dose-response curve.

3.2.2. Melanogenesis Assay in 3D-Cultured Human Melanocytes

Three-dimensional skin models provide a more physiologically relevant system to study melanogenesis.

-

Model System: A commercially available or in-house developed 3D-cultured human skin model containing normal human melanocytes and keratinocytes is used.

-

Treatment: Elasticamide is topically applied to the surface of the 3D skin model or included in the culture medium.

-

Incubation: The 3D model is incubated for an extended period (e.g., 14 days) to allow for melanogenesis and pigmentation of the tissue.

-

Assessment of Pigmentation:

-

Visual Assessment: Macroscopic changes in the pigmentation of the tissue are observed and photographed.

-

Histology: The 3D model is fixed, sectioned, and stained with Fontana-Masson stain, which specifically stains melanin, allowing for microscopic visualization of melanin distribution.

-

Melanin Extraction: Melanin can be extracted from the 3D model and quantified spectrophotometrically as described for the B16 cells.

-

3.2.3. Western Blotting for Tyrosinase-Related Protein 1 (TRP-1)

Western blotting is used to determine the effect of elasticamide on the expression of key melanogenic enzymes like TRP-1.

-

Cell Culture and Treatment: Normal human melanocytes are cultured and treated with elasticamide for a specified duration.

-

Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for TRP-1.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

-

Analysis: The intensity of the bands corresponding to TRP-1 is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to determine the relative change in TRP-1 expression.

Clinical Evidence of Efficacy

The anti-pigmentary effects of elasticamide have also been evaluated in a clinical setting as part of a rice ceramide extract.

Quantitative Data Summary

| Study Population | Treatment | Duration | Endpoint | Result | Reference |

| Healthy Adults | Oral rice ceramide extract (containing 56 µ g/day elasticamide) | 8 weeks | UV-B-induced skin pigmentation | Significant suppression of melanin accumulation | [1][2] |

Table 2: Summary of clinical trial data for an oral formulation containing elasticamide.

Experimental Protocol

-

Study Design: A randomized, controlled clinical trial design is typically employed.

-

Participants: A cohort of healthy volunteers with a skin type susceptible to UV-induced pigmentation is recruited.

-

Intervention: Participants are administered either the oral rice ceramide extract containing elasticamide or a placebo for a specified period.

-

UVB-Induced Pigmentation: A designated area of the skin on each participant is exposed to a controlled dose of UVB radiation to induce pigmentation.

-

Pigmentation Measurement: Skin pigmentation is measured at baseline and at various time points after UV irradiation using non-invasive methods such as:

-

Chromameter: Measures the color of the skin, providing values for lightness (L), redness (a), and yellowness (b*). The Individual Typology Angle (ITA°) can be calculated to represent the degree of pigmentation.

-

Mexameter: Measures the melanin index of the skin.

-

-

Data Analysis: Statistical analysis is performed to compare the changes in pigmentation between the treatment and placebo groups.

Proposed Mechanism of Action: Signaling Pathways in Melanogenesis

While the precise molecular mechanisms underlying the anti-melanogenic effects of elasticamide are not yet fully elucidated, it is hypothesized to modulate key signaling pathways that regulate melanin synthesis. The primary known effect is the suppression of TRP-1 expression.[1][2] Some studies on other ceramides (B1148491), such as C2-ceramide, have shown an inhibitory effect on melanogenesis through the Akt/PKB signaling pathway and delayed activation of the ERK pathway, which leads to a decrease in the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[3][4][5]

General Melanogenesis Signaling Pathway

The following diagram illustrates the central signaling cascade that stimulates melanogenesis, which is a likely target for inhibitory compounds like elasticamide.

Caption: General signaling pathway of melanogenesis.

Potential Inhibitory Mechanism of Ceramides on Melanogenesis

Based on studies of related ceramides, the following pathway illustrates a potential mechanism for the anti-melanogenic action of elasticamide.

Caption: Potential inhibitory mechanism of ceramides on melanogenesis.

Safety and Toxicology

Specific toxicological studies on elasticamide are not extensively available in the public domain. However, ceramides, in general, are considered safe for cosmetic use. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ceramides are safe in cosmetics in the present practices of use and concentration.[1] Acute oral and dermal toxicity studies in rats have shown high LD50 values for various ceramides, indicating low toxicity.[1] For topical applications, ceramides are generally well-tolerated and are not considered to be significant skin irritants or sensitizers.

Conclusion and Future Directions

Elasticamide demonstrates significant potential as an anti-melanogenic agent, with supporting evidence from both in vitro and clinical studies. Its ability to suppress melanin production and the expression of key melanogenic enzymes like TRP-1 underscores its promise for applications in dermatology and cosmetics.

However, a clear understanding of its molecular mechanism of action remains an area for further investigation. Future research should focus on:

-

Elucidating the specific signaling pathways modulated by elasticamide in melanocytes.

-

Conducting more extensive clinical trials to establish its efficacy and safety profile for topical applications.

-

Investigating its potential synergistic effects with other depigmenting agents.

This technical guide provides a solid foundation for the scientific community to build upon in harnessing the full potential of elasticamide for the management of skin hyperpigmentation.

References

- 1. cir-safety.org [cir-safety.org]

- 2. cir-safety.org [cir-safety.org]

- 3. Delayed ERK activation by ceramide reduces melanin synthesis in human melanocytes [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide inhibits cell proliferation through Akt/PKB inactivation and decreases melanin synthesis in Mel-Ab cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on the Bioactivity of Elasticamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide derived from rice bran, has demonstrated notable bioactive properties, particularly in the realms of dermatology and skincare. Preliminary studies have highlighted its potential as an anti-melanogenic and skin-moisturizing agent. This technical guide provides an in-depth overview of the current understanding of Elasticamide's bioactivity, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's barrier function. Elasticamide, a specific ceramide, has garnered scientific interest for its potential therapeutic and cosmetic applications. This document synthesizes the findings from preliminary in vitro and clinical studies to serve as a foundational resource for further research and development of Elasticamide-based products.

Bioactivity of Elasticamide

Anti-Melanogenic Effects

Elasticamide has been shown to significantly suppress melanin (B1238610) production. In vitro studies using B16 melanoma cells have demonstrated its efficacy in inhibiting theophylline-induced melanogenesis. Furthermore, in normal human melanocytes, Elasticamide suppresses the expression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis pathway[1][2].

Skin Moisturizing Effects

Elasticamide contributes to skin hydration by promoting the synthesis of glucosylceramide (GlcCer), a precursor for ceramides in the stratum corneum. Studies on a reconstructed human epidermal keratinization model have shown that Elasticamide increases the expression of GlcCer synthase, leading to an increase in stratum corneum ceramide content[1]. This enhancement of the skin's lipid barrier helps to reduce transepidermal water loss and maintain skin moisture.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Elasticamide's bioactivity.

| Table 1: Anti-Melanogenic Activity of Elasticamide | |

| Assay | Result |

| Inhibition of Melanin Production (B16 Melanoma Cells) | IC50: 3.9 μM[1][2] |

| Suppression of Tyrosinase-Related Protein 1 (TRP-1) Expression (Normal Human Melanocytes) | Significant downregulation observed[1][2] |

| Table 2: Skin Moisturizing Activity of Elasticamide | |

| Assay | Result |

| Upregulation of GlcCer Synthase Expression (Reconstructed Human Epidermal Keratinization Model) | Significant increase in expression at 10 µg/mL[1] |

| Increase in Stratum Corneum (SC) Ceramide Content | Dose-dependent increase observed[1] |

Experimental Protocols

Melanin Content Assay in B16 Melanoma Cells

This protocol details the procedure for quantifying the melanin content in B16 melanoma cells following treatment with Elasticamide.

Materials:

-

B16-F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Elasticamide

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH

-

Microplate reader

Procedure:

-

Seed B16-F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of Elasticamide in the presence of a melanogenesis inducer like theophylline for 72 hours.

-

After incubation, wash the cells with PBS.

-

Lyse the cells with 1 N NaOH at 60°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The melanin content is proportional to the absorbance and can be normalized to the protein concentration of the cell lysate.

Western Blot for Tyrosinase-Related Protein 1 (TRP-1)

This protocol outlines the steps for detecting the expression of TRP-1 in normal human melanocytes treated with Elasticamide.

Materials:

-

Normal Human Melanocytes (NHEM)

-

Melanocyte Growth Medium

-

Elasticamide

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against TRP-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture NHEM cells and treat with Elasticamide for the desired duration.

-

Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with the primary anti-TRP-1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Real-Time RT-PCR for GlcCer Synthase (UGCG) Gene Expression

This protocol describes the quantification of UGCG mRNA levels in a reconstructed human epidermal keratinization model treated with Elasticamide.

Materials:

-

Reconstructed Human Epidermal Keratinization (RHEK) model

-

Elasticamide

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for UGCG and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat the RHEK model with Elasticamide for the specified time.

-

Extract total RNA from the tissue using an appropriate RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the real-time PCR reaction with SYBR Green Master Mix, cDNA, and specific primers for UGCG and the housekeeping gene.

-

Run the reaction on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the UGCG gene, normalized to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for Elasticamide's bioactivity and a typical experimental workflow for its evaluation.

Conclusion

The preliminary studies on Elasticamide reveal its promising potential as a bioactive compound for dermatological applications. Its ability to inhibit melanogenesis and enhance skin hydration through distinct molecular pathways warrants further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute advanced studies to fully elucidate the mechanisms of action and explore the therapeutic and cosmetic potential of Elasticamide. Future research should focus on confirming the hypothesized signaling pathways and expanding the scope of in vivo and clinical trials to validate these preliminary findings.

References

The Genesis of Elasticamide in Rice By-products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a specific α-hydroxy ceramide (Cer [AP]), is a bioactive sphingolipid found in rice (Oryza sativa) by-products, particularly those derived from rice bran oil processing.[1][2] As a member of the ceramide family, Elasticamide plays a crucial role in maintaining skin barrier function and hydration. Its presence in a readily available agricultural by-product has garnered significant interest for its potential applications in cosmetics, pharmaceuticals, and functional foods. This technical guide provides an in-depth exploration of the origin of Elasticamide in rice by-products, detailing its biosynthesis, localization, factors influencing its concentration, and the experimental protocols for its analysis.

Data Presentation: Quantitative Analysis of Ceramides (B1148491) in Rice

The concentration of ceramides, including Elasticamide, varies significantly across different rice varieties and by-products. The following table summarizes quantitative data on total hydrolyzed ceramide content, providing a comparative overview. It is important to note that while this data represents total ceramides, it serves as a valuable proxy for understanding the relative abundance of sphingolipids in these sources.

| Rice Variety/By-product | Type | Hydrolyzed Ceramide Content (mg/100g) |

| Mali Nil Surin | Black non-glutinous rice | 21.11 ± 0.02 |

| Seebukantang | White non-glutinous rice | 12.69 ± 0.03 |

| Defatted Rice Bran | By-product | 17.43 ± 0.38 |

| Rice Bran Oil | By-product | 14.67 ± 0.16 |

| Rice Bran Wax | By-product | 12.54 ± 0.41 |

Data sourced from a study on Thai color rice varieties and by-products.[3]

The Biosynthetic Pathway of Elasticamide in Rice

The biosynthesis of Elasticamide in rice is a multi-step enzymatic process occurring primarily in the endoplasmic reticulum. It is a specialized branch of the broader sphingolipid metabolic pathway. The key steps involve the synthesis of the long-chain base (LCB), its acylation with a very-long-chain fatty acid (VLCFA), and subsequent modifications.

Caption: Putative biosynthetic pathway of Elasticamide in rice.

Key Enzymatic Steps:

-

Long-Chain Base (LCB) Synthesis: The pathway initiates with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketodihydrosphingosine. This is then reduced to dihydrosphingosine (sphinganine).

-

LCB Modification: Dihydrosphingosine can undergo hydroxylation at the C4 position by a long-chain base C4-hydroxylase to produce phytosphingosine.[4] Further desaturation, for instance at the Δ8 position by a LCB Δ8-desaturase , can introduce double bonds into the LCB, a common feature in plant sphingolipids.[5][6]

-

Acylation to Form Ceramide: The modified LCB is then acylated with a very-long-chain fatty acid (VLCFA) by a ceramide synthase (CerS) to form a phytoceramide.[7]

-

α-Hydroxylation: The final step in Elasticamide synthesis is the hydroxylation of the fatty acid at the α-position. This reaction is catalyzed by a fatty acid α-hydroxylase (FAH) , which converts the phytoceramide into Elasticamide (α-hydroxy phytoceramide).[8][9]

Localization of Elasticamide in Rice By-products

Elasticamide is primarily concentrated in the outer layers of the rice grain, which are removed during the milling process to produce white rice. These outer layers, collectively known as rice bran, are a rich source of lipids, vitamins, minerals, and bioactive phytochemicals.

Specifically, Elasticamide is found within the "gummy by-products" generated during the refining of rice bran oil.[1][2] This indicates that Elasticamide is co-extracted with the oil from the bran and subsequently separated during purification steps. Studies have shown that the ceramide content is higher in the outer bran layers compared to the inner layers.[10] Defatted rice bran, the residue left after oil extraction, also retains a significant amount of ceramides.[3][11]

Factors Influencing Elasticamide Concentration

The concentration of Elasticamide in rice by-products is not static and can be influenced by a variety of factors, from pre-harvest conditions to post-harvest processing.

-

Rice Variety: Different rice cultivars exhibit significant variation in their ceramide content. Studies have shown that pigmented rice varieties, such as black or red rice, tend to have higher concentrations of total ceramides compared to white rice varieties.[3]

-

Milling Process: The degree of milling directly impacts the composition of the resulting rice bran. A higher degree of milling removes more of the outer layers, potentially leading to a bran fraction with a different ceramide concentration.[12]

-

Bran Stabilization: Rice bran is highly susceptible to enzymatic degradation, particularly by lipases, which can lead to rancidity and the degradation of valuable phytochemicals.[13][14] Stabilization methods are employed to inactivate these enzymes.

-

Heat Treatments (e.g., extrusion, microwave, infrared): These methods can effectively inactivate lipases but may also impact the content of bioactive compounds. The specific temperature and duration of treatment are critical parameters.[15][16][17][18]

-

Non-Thermal Treatments (e.g., cold plasma, irradiation): These are emerging techniques that may offer better preservation of heat-sensitive compounds.[19][20]

-

-

Oil Extraction Method: The efficiency and conditions of rice bran oil extraction will influence the recovery of Elasticamide in the oil and its by-products.

-

Solvent Extraction: The choice of solvent can affect the extraction yield of different lipid classes, including ceramides.[21]

-

Pressing (Cold and Hot): The temperature and pressure used during oil pressing can impact the final composition of the oil and the residual bran.

-

-

Storage Conditions: Improper storage of rice bran can lead to degradation of lipids and other bioactive compounds. Factors such as temperature, humidity, and exposure to oxygen play a crucial role.[13][14]

-

Germination: The process of germination alters the biochemical composition of the rice grain, potentially impacting the levels of bioactive compounds, including ceramides.[22][23]

Experimental Protocols

Extraction of Ceramides from Rice Bran (Ultrasonic-Assisted Extraction)

This protocol is based on methods optimized for the extraction of ceramides from rice bran.[2]

Materials and Reagents:

-

Rice bran, finely ground (e.g., to pass through a 140-mesh sieve)

-

Ultrasonic processor

-

Beakers

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 50 g of finely ground rice bran into a 500 mL beaker.

-

Add 95% ethanol at a material-to-liquid ratio of 1:5 (w/v).

-

Allow the mixture to stand for a sufficient time to ensure complete soaking of the bran.

-

Place the beaker in an ultrasonic processor. Set the frequency to 40 kHz and the temperature to 46°C.

-

Perform ultrasonic-assisted extraction for 46 minutes.

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ceramide extract.

Quantification of Ceramides by UHPLC-Triple-TOF-MS/MS

This method allows for the identification and quantification of different ceramide species, including Elasticamide.[2][24][25]

Instrumentation and Conditions:

-

UHPLC System: Coupled to a Triple TOF Mass Spectrometer with an ESI source.

-

Column: A suitable reversed-phase column for lipid analysis.

-

Mobile Phase A: Water/Methanol/Acetonitrile (1:1:1, v/v/v) with 5 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Isopropanol/Acetonitrile (5:1, v/v) with 5 mM ammonium acetate.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic ceramides, followed by re-equilibration. A representative gradient is as follows: 0-1.5 min, 20-40% B; 1.5-13 min, 40-98% B; 13.1-17 min, re-equilibration at 20% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 60°C.

-

Injection Volume: 1 µL.

-

MS/MS Detection: Operated in both positive and negative ion modes. Data is acquired in TOF-MS and product ion scan modes.

Quantification:

Quantification is typically performed using an internal standard method. A ceramide standard that is structurally similar to the analytes of interest but not endogenously present in the sample is added at a known concentration. The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the analyte.

Caption: Experimental workflow for the extraction and analysis of Elasticamide.

Conclusion

Elasticamide, a valuable ceramide for skin health, originates from the sphingolipid biosynthesis pathway in rice and is concentrated in the by-products of rice bran oil processing. Its abundance is influenced by a range of factors including rice variety, milling, stabilization, and extraction methods. The detailed experimental protocols provided in this guide offer a framework for the efficient extraction and accurate quantification of Elasticamide. A thorough understanding of these aspects is critical for researchers and professionals in drug development and cosmetics to harness the full potential of this bioactive compound from a sustainable and readily available source. Further research focusing on the specific regulation of the Elasticamide biosynthetic pathway and the optimization of processing conditions can lead to enhanced yields and novel applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Plant sphingolipids: Their importance in cellular organization and adaption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN109206336B - A kind of method for preparing ceramide from rice bran by fermentation method - Google Patents [patents.google.com]

- 13. Rice Bran Extraction and Stabilization Methods for Nutrient and Phytochemical Biofortification, Nutraceutical Development, and Dietary Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. traditionalpreserves.com [traditionalpreserves.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Comparison of 11 rice bran stabilization methods by analyzing lipase activities | Semantic Scholar [semanticscholar.org]

- 18. Stabilization of Rice Bran: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Germination alters the bioactive compounds of pigmented and non-pigmented rice varieties in fresh and year-old stored seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Elasticamide: A Technical Guide to its Cosmeceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, chemically identified as N-oleoyl-L-leucinamide, is an amide derivative of the essential amino acid L-leucine and the unsaturated fatty acid oleic acid. Emerging research has highlighted its potential as a multifaceted cosmeceutical ingredient with promising applications in skin health and aesthetics. This technical guide provides a comprehensive overview of the current scientific understanding of Elasticamide, focusing on its synthesis, mechanism of action, and demonstrated effects on key dermatological endpoints. This document summarizes quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and development in the field.

Chemical Properties and Synthesis

Elasticamide is an N-acyl amino acid, a class of lipid molecules that play various roles in cellular signaling.

Chemical Structure:

-

IUPAC Name: (2S)-2-[(9Z)-octadec-9-enamido]-4-methylpentanamide

-

Molecular Formula: C24H47N2O2

-

Molecular Weight: 409.65 g/mol

Synthesis:

While a specific, detailed protocol for the industrial synthesis of Elasticamide is not publicly available, a general and sustainable method for the synthesis of N-acyl amino amides can be adapted. This typically involves the coupling of an amino acid amide (L-leucinamide) with a fatty acid (oleic acid) or its activated derivative. A common laboratory-scale synthesis is the propylphosphonic anhydride (B1165640) (T3P)-assisted amidation.

General Synthesis Protocol (T3P-Assisted Amidation):

-

Reaction Setup: In a suitable reaction vessel, combine L-leucinamide (1.2 equivalents), oleic acid (1.0 equivalent), and a tertiary amine base such as triethylamine (B128534) (Et3N) (2.0 equivalents) in an appropriate solvent like ethyl acetate (B1210297) (EtOAc).

-

Coupling Agent Addition: Add propylphosphonic anhydride (T3P) (50 wt% solution in EtOAc, 1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the resulting mixture at room temperature for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC) to assess completion.

-

Workup: Upon completion, quench the reaction by adding water and ethyl acetate. Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield N-oleoyl-L-leucinamide.[1][2]

Mechanism of Action and Biological Effects

Elasticamide exerts its cosmeceutical effects through multiple mechanisms, primarily impacting melanogenesis and the skin's barrier function.

Anti-Melanogenic Effects

Elasticamide has been shown to significantly suppress melanin (B1238610) production.[3] This is achieved through the modulation of key signaling pathways involved in melanogenesis.

Signaling Pathways in Melanogenesis:

Melanin synthesis is a complex process regulated by several interconnected signaling pathways, including the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways converge on the master regulator of melanogenesis, Microphthalmia-associated Transcription Factor (MITF), which controls the expression of melanogenic enzymes such as tyrosinase.

-

cAMP/PKA Pathway: Activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cAMP levels. This activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of the MITF gene.[4][5][6]

-

MAPK/ERK Pathway: The MAPK/ERK pathway can also influence MITF activity. Phosphorylation of MITF by ERK can lead to its degradation, thus inhibiting melanogenesis.[7][8]

Elasticamide's Role in Melanogenesis:

While the precise molecular target of Elasticamide is still under investigation, it is hypothesized to interfere with these signaling cascades, leading to a downregulation of MITF and subsequent reduction in tyrosinase expression and activity. This results in a decrease in melanin synthesis.

Caption: Simplified Melanogenesis Signaling Pathway and the putative inhibitory point of Elasticamide.

Enhancement of Skin Barrier Function

Elasticamide contributes to the improvement of the skin's barrier function by promoting the synthesis of ceramides (B1148491), which are essential lipid components of the stratum corneum.

Ceramide Synthesis Pathways:

Ceramides are primarily synthesized through two main pathways:

-

De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme. A series of subsequent reactions leads to the formation of dihydroceramide (B1258172), which is then converted to ceramide by dihydroceramide desaturase.[9][10][11][12][13]

-

Salvage Pathway: This pathway recycles sphingosine, a breakdown product of complex sphingolipids, back into ceramide through the action of ceramide synthases (CerS).[10]

Elasticamide's Role in Ceramide Synthesis:

Elasticamide has been shown to increase the expression of glucosylceramide synthase.[3] Glucosylceramides are precursors to ceramides in the stratum corneum. By upregulating this enzyme, Elasticamide promotes the synthesis of ceramides, thereby strengthening the skin's lipid barrier, reducing transepidermal water loss (TEWL), and improving skin hydration.

Caption: De Novo Ceramide Synthesis Pathway and the proposed action of Elasticamide.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the efficacy of Elasticamide.

Table 1: In Vitro Anti-Melanogenic Activity of Elasticamide

| Assay | Cell Line | Inducer | IC50 (µM) | Reference |

| Melanin Production Inhibition | B16 Melanoma | Theophylline (B1681296) | 3.9 | [3][14] |

Table 2: In Vivo Effects of a Formulation Containing Elasticamide (56-day study)

| Parameter | Method of Assessment | Improvement vs. Baseline | Reference |

| Skin Firmness | Cutometer | Up to 30% increase | [1] |

| Skin Elasticity | Cutometer | Up to 30% increase | [1] |

| Skin Hydration | Corneometer | Up to 46% increase | [1] |

| Transepidermal Water Loss (TEWL) | Tewameter | Up to 20% reduction | [1] |

| Hyperpigmented Spots | Mexameter | Up to 14% reduction | [1] |

| Wrinkle Volume | 3D Skin Imaging | Up to 53% reduction | [1] |

| Wrinkle Density | 3D Skin Imaging | Up to 19% reduction | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Melanin Production Inhibition Assay

Caption: Workflow for the in vitro melanin production inhibition assay.

Objective: To determine the concentration of Elasticamide that inhibits 50% of melanin production (IC50) in theophylline-stimulated B16 melanoma cells.

Materials:

-

B16 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Theophylline solution

-

Elasticamide stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH

-

96-well cell culture plates

-

Spectrophotometer

Protocol:

-

Cell Seeding: Seed B16 melanoma cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Treatment: After 24 hours, remove the medium and replace it with fresh medium containing a final concentration of 1 mM theophylline and varying concentrations of Elasticamide. Include a vehicle control (solvent only).

-

Incubation: Incubate the cells for an additional 72 hours.

-

Cell Lysis and Melanin Measurement:

-

Wash the cells twice with PBS.

-

Lyse the cells by adding 100 µL of 1 N NaOH to each well and incubating at 60°C for 1 hour.

-

Measure the absorbance of the lysate at 475 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of melanin inhibition for each concentration of Elasticamide compared to the theophylline-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the Elasticamide concentration and fitting the data to a dose-response curve.[3][14]

In Vivo Assessment of Skin Elasticity and Firmness (Cutometer)

Caption: Workflow for the in vivo assessment of skin elasticity and firmness.

Objective: To non-invasively measure changes in skin firmness and elasticity following the topical application of a formulation containing Elasticamide.

Apparatus:

-

Cutometer® MPA 580 (Courage + Khazaka Electronic GmbH, Germany) or equivalent device.

Protocol:

-